

# TP3 peptide's role in modulating the tumor microenvironment.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TP3      |           |
| Cat. No.:            | B1575675 | Get Quote |

# TP3 Peptide: A Modulator of the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

The tumor microenvironment (TME) presents a complex and dynamic landscape that plays a pivotal role in cancer progression, metastasis, and response to therapy. The TME is a heterogeneous ecosystem comprising cancer cells, stromal cells such as cancer-associated fibroblasts (CAFs), endothelial cells, and a diverse array of immune cells, all embedded within the extracellular matrix (ECM). The intricate interplay between these components can either suppress or promote tumor growth. Emerging therapeutic strategies are increasingly focused on modulating the TME to create an anti-tumorigenic milieu.

**TP3**, a 23-amino acid antimicrobial peptide derived from Nile tilapia (Oreochromis niloticus), has garnered attention for its potential anti-cancer activities. Initially recognized for its antimicrobial properties, recent research has illuminated its role in targeting cancer cells and modulating the TME. This technical guide provides a comprehensive overview of the current understanding of **TP3**'s function within the TME, with a focus on its effects on cancer cell motility, survival, and the signaling pathways it perturbs. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of **TP3** and related peptides.



#### **Direct Anti-Tumor Effects of TP3**

**TP3** exerts direct effects on cancer cells, primarily by inhibiting their motility and invasion, and by inducing programmed cell death. These activities have been demonstrated in glioblastoma multiforme (GBM) and osteosarcoma cell lines.

### **Inhibition of Glioblastoma Cell Infiltration and Motility**

Glioblastoma is a highly aggressive brain tumor characterized by its infiltrative nature, which makes complete surgical resection challenging and contributes to high recurrence rates. **TP3** has been shown to significantly attenuate the key processes of GBM cell infiltration: adhesion, migration, and invasion[1][2][3].

| Cell Line | Assay           | TP3<br>Concentration<br>(µmol/L) | Observed<br>Effect | Reference |
|-----------|-----------------|----------------------------------|--------------------|-----------|
| GBM8401   | Adhesion        | 0.01                             | 30.7% reduction    | [2][4]    |
| 10        | 60.0% reduction | [2][4]                           |                    |           |
| Migration | 0.01            | 8.5% reduction                   | [2][4]             | _         |
| 10        | 67.7% reduction | [2][4]                           |                    |           |
| U87MG     | Adhesion        | 1                                | 19.9% reduction    | [2][4]    |
| 10        | 40.7% reduction | [2][4]                           |                    |           |
| Migration | 1               | 58.2% reduction                  | [2][4]             |           |
| 10        | 87.7% reduction | [2][4]                           |                    | _         |
| T98G      | Adhesion        | 1                                | 26.7% reduction    | [2][4]    |
| 10        | 44.0% reduction | [2][4]                           |                    |           |
| Migration | 0.1             | 23.9% reduction                  | [2][4]             |           |
| 10        | 60.5% reduction | [2][4]                           |                    |           |

## **Induction of Apoptosis in Osteosarcoma Cells**



In addition to its anti-motility effects, **TP3** can induce apoptosis in cancer cells. Studies on osteosarcoma cells have shown that **TP3** treatment leads to an increase in mitochondrial reactive oxygen species (ROS) production, impairment of oxidative phosphorylation, and activation of the caspase-9/3-mediated apoptotic pathway[5].

#### **Modulation of the Tumor Microenvironment**

**TP3**'s anti-cancer activity extends beyond direct effects on tumor cells to the modulation of the broader TME. This includes the degradation of the ECM and the potential for immunomodulation and anti-angiogenic effects, although the latter are less directly evidenced for **TP3** itself but are observed in related peptides.

## Downregulation of Extracellular Matrix Degrading Enzymes

A crucial step in cancer cell invasion and metastasis is the degradation of the ECM, which is largely mediated by matrix metalloproteinases (MMPs). **TP3** has been shown to downregulate the expression and activity of MMP-2 and MMP-9 in glioblastoma cells, thereby inhibiting their ability to break down the ECM and invade surrounding tissues[1][2].

| Cell Line | Protein | TP3<br>Concentration<br>(μmol/L) | Reduction in Protein Level (relative to control) | Reference |
|-----------|---------|----------------------------------|--------------------------------------------------|-----------|
| GBM8401   | MMP-9   | 1                                | ~60%                                             | [2][4]    |
| 10        | ~80%    | [2][4]                           |                                                  |           |
| MMP-2     | 1       | ~50%                             | [2][4]                                           |           |
| 10        | ~70%    | [2][4]                           |                                                  |           |
| U87MG     | MMP-9   | 1                                | ~80%                                             | [2][4]    |
| 10        | ~80%    | [2][4]                           |                                                  |           |
| MMP-2     | 10      | ~50%                             | [2][4]                                           |           |



#### **Immunomodulatory Potential**

While direct studies on **TP3**'s effect on tumor-associated immune cells are limited, evidence from related tilapia piscidins suggests a potential immunomodulatory role. For instance, **TP3** has been shown to have immunomodulatory effects in mice with bacterial infections, enhancing survival through both antimicrobial and immune-modulating activities[6]. Another tilapia piscidin, TP4, has been reported to enhance immune responses[7]. This suggests that **TP3** could potentially influence the immune landscape of the TME, a critical area for future research. Piscidin-1, a related peptide, has been shown to suppress inflammatory proteins in macrophages[8].

#### **Anti-Angiogenic Potential**

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. While there is no direct evidence for **TP3**'s anti-angiogenic activity, other marine antimicrobial peptides have demonstrated this property. For example, piscidin-1 has been shown to inhibit angiogenesis by affecting migration and tube formation in human umbilical vein endothelial cells (HUVECs)[9]. Given the structural and functional similarities among piscidin family members, investigating the anti-angiogenic potential of **TP3** is a promising avenue for research.

## **Signaling Pathways Modulated by TP3**

**TP3**'s effects on cancer cells and the TME are mediated through the modulation of several key signaling pathways that control cell motility, survival, and proliferation.

## Inhibition of FAK/Paxillin, RAS/AKT, and MAPK Pathways in Glioblastoma

In glioblastoma cells, **TP3** has been shown to downregulate the phosphorylation and expression of key proteins in the Focal Adhesion Kinase (FAK)/Paxillin, RAS/AKT, and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1][2][3]. These pathways are central to the regulation of cell adhesion, migration, and invasion.



| Cell Line | Protein/Phosp<br>ho-protein<br>Ratio | TP3<br>Concentration<br>(10 µmol/L) | Reduction in<br>Protein/Ratio<br>Level | Reference |
|-----------|--------------------------------------|-------------------------------------|----------------------------------------|-----------|
| GBM8401   | FAK                                  | Yes                                 | ~50%                                   | [2]       |
| Paxillin  | Yes                                  | ~50%                                | [2]                                    |           |
| p-ERK/ERK | Yes                                  | ~80%                                | [2]                                    |           |
| p-JNK/JNK | Yes                                  | ~50%                                | [2]                                    |           |
| p-p38/p38 | Yes                                  | ~75%                                | [2]                                    |           |
| U87MG     | FAK                                  | Yes                                 | ~90%                                   | [2]       |
| Paxillin  | Yes                                  | ~40%                                | [2]                                    |           |
| p-ERK/ERK | Yes                                  | ~75%                                | [2]                                    | _         |
| p-JNK/JNK | Yes                                  | ~50%                                | [2]                                    | _         |
| p-p38/p38 | Yes                                  | ~60%                                | [2]                                    | _         |

## **Signaling Pathway Diagrams**





Click to download full resolution via product page

Caption: TP3 signaling pathway in glioblastoma cells.



### **Experimental Protocols**

This section provides an overview of the key experimental methodologies used to elucidate the role of **TP3** in modulating the tumor microenvironment.

#### **Cell Culture**

- Glioblastoma Cell Lines: GBM8401, U87MG, and T98G cells are cultured in appropriate media (e.g., RPMI-1640 or MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Osteosarcoma Cell Lines: MG-63 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

#### **Cell Adhesion Assay**

- 96-well plates are pre-coated with collagen (10 μg/mL) and incubated overnight at 4°C.
- Plates are washed with PBS, and non-specific binding is blocked with 1% bovine serum albumin (BSA) in PBS for 1 hour at 37°C.
- Glioblastoma cells are harvested, resuspended in serum-free medium, and seeded into the coated wells at a density of 2 x 10<sup>4</sup> cells/well.
- Cells are treated with various concentrations of TP3 and incubated for 8 hours at 37°C.
- Non-adherent cells are removed by washing with PBS.
- The number of adherent cells is quantified using the MTT assay.

#### **Cell Migration and Invasion Assays**

• Migration Assay: Transwell inserts (8 µm pore size) are used. The lower chamber is filled with medium containing 10% FBS as a chemoattractant. Glioblastoma cells, pre-treated with TP3 in serum-free medium, are seeded into the upper chamber. After 24 hours, non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.



Invasion Assay: The protocol is similar to the migration assay, with the addition of coating the
 Transwell membrane with Matrigel to mimic the basement membrane.

## **Western Blot Analysis**

- Glioblastoma cells are treated with TP3 for 24 hours.
- Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein concentration is determined using the Bradford assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked with 5% non-fat milk or BSA in TBST.
- The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., FAK, Paxillin, p-ERK, ERK, MMP-2, MMP-9, β-actin).
- The membrane is then incubated with HRP-conjugated secondary antibodies.
- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

#### **Apoptosis Assays in Osteosarcoma**

- MTT Assay: To assess cell viability, osteosarcoma cells are seeded in 96-well plates and treated with TP3 for 24 hours. MTT solution is added, and after incubation, the formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm.
- TUNEL Assay: To detect DNA fragmentation, a hallmark of apoptosis, cells are fixed, permeabilized, and incubated with the TUNEL reaction mixture. Apoptotic cells are visualized by fluorescence microscopy.

#### **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Experimental workflow for investigating **TP3**'s effects on glioblastoma.

#### **Future Directions and Conclusion**

The current body of research strongly indicates that the **TP3** peptide is a promising candidate for anti-cancer therapy, particularly for highly invasive tumors like glioblastoma. Its ability to disrupt key signaling pathways controlling cell motility and invasion, coupled with its capacity to induce apoptosis in other cancer types, highlights its multi-faceted anti-tumor potential.



However, a comprehensive understanding of **TP3**'s role in modulating the broader tumor microenvironment is still in its nascent stages. Key areas for future investigation include:

- Immunomodulatory Effects: Detailed studies are needed to determine the direct effects of
  TP3 on various immune cell populations within the TME, such as tumor-associated
  macrophages (TAMs), T lymphocytes, and natural killer (NK) cells. Understanding whether
  TP3 can repolarize M2-like TAMs to an M1-like anti-tumor phenotype or enhance cytotoxic Tcell activity would be of significant therapeutic interest.
- Anti-Angiogenic Properties: Direct investigation into the anti-angiogenic potential of TP3 is warranted. Assays for endothelial cell proliferation, migration, and tube formation would clarify if TP3 can inhibit tumor neovascularization.
- Interaction with Cancer-Associated Fibroblasts (CAFs): The influence of TP3 on the protumorigenic activities of CAFs, such as ECM remodeling and secretion of growth factors, remains to be explored.
- In Vivo Efficacy and Delivery: Preclinical in vivo studies in relevant animal models are crucial to validate the in vitro findings and to assess the safety and efficacy of **TP3**. Furthermore, the development of targeted delivery systems could enhance the therapeutic index of **TP3**.

In conclusion, the **TP3** peptide presents a compelling case for further development as an anticancer agent that modulates the tumor microenvironment. Its mechanism of action, centered on inhibiting the machinery of cancer cell invasion, offers a distinct advantage in combating infiltrative tumors. Future research focused on its immunomodulatory and anti-angiogenic properties will be critical in fully realizing its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Investigations on the Wound Healing Potential of Tilapia Piscidin (TP)2-5 and TP2-6 -PMC [pmc.ncbi.nlm.nih.gov]







- 2. TP3, an antimicrobial peptide, inhibits infiltration and motility of glioblastoma cells via modulating the tumor microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 3. TP3, an antimicrobial peptide, inhibits infiltration and motility of glioblastoma cells via modulating the tumor microenvironment PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of tilapia piscidin 3 (TP3) to protect against MRSA infection in mice with skin injuries -PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Study of the Antimicrobial Activity of Tilapia Piscidin 3 (TP3) and TP4 and Their Effects on Immune Functions in Hybrid Tilapia (Oreochromis spp.) PMC [pmc.ncbi.nlm.nih.gov]
- 9. Marine-derived antimicrobial peptide piscidin-1 triggers extrinsic and intrinsic apoptosis in oral squamous cell carcinoma through reactive oxygen species production and inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TP3 peptide's role in modulating the tumor microenvironment.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1575675#tp3-peptide-s-role-in-modulating-the-tumor-microenvironment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com